Ethyl 6-ethylthieno[2,3-b]pyrrole-5-carboxylate
Description
Ethyl 6-ethylthieno[2,3-b]pyrrole-5-carboxylate is a heterocyclic compound featuring a fused thieno[2,3-b]pyrrole core substituted with an ethyl group at the 6-position and an ethoxycarbonyl group at the 5-position. These compounds are often synthesized as intermediates for bioactive molecules or dyes due to their conjugated systems and reactivity .
Properties
IUPAC Name |
ethyl 6-ethylthieno[2,3-b]pyrrole-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2S/c1-3-12-9(11(13)14-4-2)7-8-5-6-15-10(8)12/h5-7H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZISPIZLVVWUQT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC2=C1SC=C2)C(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 6-ethylthieno[2,3-b]pyrrole-5-carboxylate (CAS 57269-06-4) is a compound of interest due to its potential biological activities, particularly in the fields of cancer research and antimicrobial activity. This article compiles the available research findings regarding its biological activity, including synthesis, mechanisms of action, and case studies.
Chemical Structure and Properties
This compound has the following chemical formula:
- Molecular Formula : CHNOS
- Molecular Weight : 225.29 g/mol
The structure is characterized by a thieno[2,3-b]pyrrole core with an ethyl group at the 6-position and an ethyl carboxylate substituent at the 5-position.
Antitumor Activity
Research has indicated that compounds with similar thieno[2,3-b]pyrrole structures exhibit significant antitumor properties. For instance, a study demonstrated that thieno[2,3-b]pyrrole derivatives could inhibit tumor cell growth effectively. The introduction of ethyl groups at specific positions has been shown to enhance the potency of these compounds. In particular, the 6-ethyl substitution increases both the potency and spectrum of tumor inhibition in vitro by two to three orders of magnitude compared to non-substituted analogs .
Table 1: Antitumor Activity of Thieno[2,3-b]pyrrole Derivatives
| Compound | IC (µM) | Mechanism of Action |
|---|---|---|
| This compound | TBD | Dual TS/DHFR inhibitor |
| Non-substituted analog | Higher than TBD | Not specified |
| Methyl-substituted analog | TBD | Not specified |
Antimicrobial Activity
Another area of interest is the antimicrobial properties of this compound. Compounds with similar structures have shown selective antibacterial activity against pathogens such as Streptococcus pneumoniae. The mechanism involves inhibition of cell division through targeting FtsZ protein, which is crucial for bacterial cytokinesis .
Case Studies
- In Vitro Studies : A study focused on various thieno derivatives demonstrated that those with ethyl substitutions exhibited enhanced cytotoxicity against human cancer cell lines. The most active compounds had GI values significantly lower than their non-substituted counterparts .
- Mechanistic Insights : Molecular modeling studies indicated that the presence of an ethyl group at the 6-position enhances hydrophobic interactions with target proteins in human DHFR (Dihydrofolate Reductase), leading to increased inhibitory potency .
Synthesis and Characterization
The synthesis of this compound typically involves multi-step organic reactions starting from commercially available precursors. The synthesis often includes cyclization reactions and functional group modifications to achieve the desired thienopyrrole structure.
Table 2: Synthesis Steps for this compound
| Step | Reaction Type | Conditions |
|---|---|---|
| Step 1 | Cyclization | Heating in DMSO |
| Step 2 | Functionalization | Alkylation with ethyl halides |
| Step 3 | Esterification | Reaction with carboxylic acids |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following comparison focuses on structural analogs of ethyl 6-ethylthieno[2,3-b]pyrrole-5-carboxylate, emphasizing substituent effects, synthesis, and properties.
Structural Analogues and Substituent Effects
Physical and Spectral Data
- Melting Points: Methyl esters (e.g., 127–129°C ) generally have higher melting points than ethyl esters due to reduced steric hindrance.
- IR Spectroscopy: Carboxylate C=O stretches appear near 1666 cm⁻¹, while NH₂ groups in amino derivatives show bands at ~3300 cm⁻¹ .
- NMR Data: Substituents at the 6-position (e.g., ethyl vs. benzyl) significantly alter chemical shifts in ¹H/¹³C NMR, aiding structural confirmation .
Key Research Findings
- Biological Potential: Amino- and trifluoromethyl-substituted derivatives are prioritized in drug discovery for their bioavailability and target affinity .
- Synthetic Versatility: Ethyl esters are preferred over methyl analogs for their balance of reactivity and stability in multistep syntheses .
- Limitations: Direct data on 6-ethyl substitution are sparse; most inferences derive from positional analogs (e.g., 3-bromo, 4-amino).
Preparation Methods
Gewald Reaction-Based Synthesis
One of the foundational methods to prepare substituted thieno[2,3-b]pyrroles involves the Gewald reaction, which is a three-component condensation of a ketone or aldehyde, a cyanoacetate ester, and elemental sulfur in the presence of a base.
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- React butyraldehyde with ethyl cyanoacetate and sulfur in the presence of triethylamine.
- This yields ethyl 2-amino-5-ethylthiophene-3-carboxylate as an intermediate.
- Subsequent cyclization with chlorformamidine hydrochloride in dimethyl sulfoxide (DMSO) under nitrogen atmosphere at 120–125 °C for 2 hours produces the thieno[2,3-b]pyrrole core with an ethyl substituent at position 6 and an amino group at position 2.
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- The cyclization step typically achieves yields around 86% after purification by column chromatography.
This method is supported by studies on related thieno[2,3-d]pyrimidine derivatives and can be adapted for the thieno[2,3-b]pyrrole scaffold.
Halogenation and Palladium-Catalyzed Cross-Coupling
Halogenation at the 5-position followed by palladium-catalyzed cross-coupling is a common strategy to introduce functional groups or to prepare intermediates for further modification.
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- Direct bromination or iodination of the thieno[2,3-b]pyrrole ester is challenging and often unsuccessful under conventional conditions.
- An alternative involves mercuration of the thieno[2,3-b]pyrrole intermediate to form a chloromercuri derivative, which is then treated with iodine to yield the 5-iodo intermediate.
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- The 5-iodo intermediate undergoes palladium-catalyzed coupling with aryl thiols or other nucleophiles to form carbon-sulfur bonds or other desired substituents.
- Catalysts such as Pd2(dba)3 with phosphine ligands are employed, often under microwave irradiation or reflux conditions.
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- Common solvents include acetonitrile, propionitrile, or toluene.
- Acid scavengers like triethylamine or diisopropylethylamine are used to neutralize acids formed during the reaction.
Esterification and Hydrolysis
The carboxylate ester group at the 5-position can be introduced or modified by:
- Esterification of the corresponding carboxylic acid using standard methods.
- Hydrolysis of esters using aqueous base such as lithium hydroxide in aqueous tetrahydrofuran (THF) or sodium hydroxide in aqueous methanol or ethanol.
After hydrolysis, the carboxylate salt is acidified with trifluoroacetic acid or hydrochloric acid to afford the free acid.
Activated esters or acid chlorides can be prepared from the free acid by treatment with reagents like thionyl chloride (SOCl_2) or carbodiimides (e.g., N,N'-dicyclohexylcarbodiimide) for further coupling reactions.
Microwave-Assisted Synthesis
Microwave irradiation has been employed to accelerate the condensation reactions leading to thieno[2,3-b]pyrrole derivatives.
For example, copper(I) iodide catalyzed condensation of aldehydes or ketones with ethyl isocyanoacetate in ionic liquids under microwave irradiation at 50 °C for 10 minutes yields indole-2-carboxylic acid esters, which is a related class of heterocycles.
This method offers rapid synthesis with good yields and can be adapted for this compound synthesis.
Data Table: Summary of Preparation Steps and Conditions
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Gewald Reaction | Butyraldehyde, ethyl cyanoacetate, sulfur, Et_3N | ~80-90 | Forms ethyl 2-amino-5-ethylthiophene-3-carboxylate |
| Cyclization to Thienopyrrole | Chlorformamidine hydrochloride, DMSO, 120–125 °C, 2h | 86 | Forms thieno[2,3-b]pyrrole core |
| Mercuration + Iodination | Mercurate acetate, AcOH, 100 °C, 3h; then I2, CH2Cl_2, RT, 5h | 42 (over two steps) | Produces 5-iodo intermediate |
| Pd-Catalyzed Coupling | Pd2(dba)3, PPh3 or P(tol)3, Et3N, solvent (CH3CN, toluene), reflux | 70-76 | Introduces substituents at 5-position |
| Ester Hydrolysis | NaOH or LiOH in aqueous methanol/THF | >90 | Converts ester to acid or vice versa |
| Microwave-Assisted Condensation | CuI, [bmim]OH ionic liquid, DMSO-free, 50 °C, 10 min | High | Rapid synthesis alternative |
Research Findings and Notes
Regioselective acylation and substitution on thieno[2,3-b]pyrrole derivatives are highly sensitive to catalyst, solvent, and reaction conditions, requiring optimization for high yields and selectivity.
The mercuration-iodination method is a critical step to enable subsequent palladium-catalyzed cross-coupling, as direct halogenation often fails.
Palladium-catalyzed carbon-sulfur bond formation is a versatile approach to functionalize the thieno[2,3-b]pyrrole scaffold, enabling synthesis of photochromic and pharmacologically relevant derivatives.
Microwave-assisted methods provide efficient and rapid access to heterocyclic esters, reducing reaction times significantly compared to conventional heating.
The choice of base and solvent in hydrolysis and coupling steps impacts the purity and yield of the final ester product.
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed to prepare Ethyl 6-ethylthieno[2,3-b]pyrrole-5-carboxylate?
- The compound is synthesized via cyclocondensation reactions, often using microwave irradiation to enhance reaction efficiency and yield. For example, ethyl thienopyrrole derivatives can be synthesized by reacting substituted thiophenes with ethyl esters under acidic or basic conditions, followed by purification via column chromatography. Microwave-assisted methods (e.g., 80–100°C, 30–60 minutes) have been shown to improve regioselectivity and reduce side products .
Q. How is the structural identity of this compound confirmed?
- Structural characterization relies on multinuclear NMR (¹H, ¹³C, DEPT), 2D NMR (COSY, HSQC), and high-resolution mass spectrometry (HRMS). For instance, ¹H NMR peaks for the ethyl ester group typically appear at δ 1.2–1.4 ppm (triplet, CH3) and δ 4.1–4.3 ppm (quartet, CH2), while the thieno-pyrrole ring protons resonate between δ 6.8–8.0 ppm. HRMS data should match the exact mass (e.g., 195.0018 for C9H9NO2S) .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Based on structurally related compounds, this compound may pose risks of skin/eye irritation (H315, H319) and respiratory sensitization (H334). Researchers should use PPE (gloves, goggles), work in a fume hood, and adhere to COSHH regulations. Waste disposal must follow hazardous chemical guidelines .
Advanced Research Questions
Q. How can reaction conditions be optimized to enhance the yield of this compound derivatives?
- Systematic optimization involves varying catalysts (e.g., p-toluenesulfonic acid), solvents (DMF, DCM), and temperature. For example, microwave irradiation at 100°C in acetic acid has achieved yields >85% for analogous thienopyrrole esters. DOE (Design of Experiments) approaches can identify critical factors like reaction time and molar ratios .
Q. What strategies resolve contradictions in spectroscopic data for structurally similar thieno-pyrrole derivatives?
- Discrepancies in NMR or HRMS data may arise from tautomerism or impurities. Cross-validation using X-ray crystallography or computational methods (DFT calculations) can confirm molecular geometry. For example, DEPT-135 NMR distinguishes CH2 and CH3 groups in ambiguous cases, while HRMS isotopic patterns verify molecular formulas .
Q. How is the cytotoxicity of this compound evaluated against multidrug-resistant cell lines?
- Cytotoxicity assays (e.g., MTT or SRB) are performed on sensitive and resistant cancer cell lines (e.g., KB-V1/Vbl). IC50 values are calculated using dose-response curves, with doxorubicin as a positive control. Mechanistic studies may include apoptosis assays (Annexin V/PI staining) and P-glycoprotein inhibition tests .
Q. What computational methods predict the reactivity of this compound in nucleophilic substitution reactions?
- Density Functional Theory (DFT) simulations (e.g., B3LYP/6-31G*) model frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. Fukui indices and electrostatic potential maps identify reactive regions, such as the carbonyl group or ethyl substituent, guiding functionalization strategies .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
